2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile
Description
Properties
IUPAC Name |
2-[3-(hydroxymethyl)piperidin-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-3-5-10-4-1-2-8(6-10)7-11/h8,11H,1-2,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNOOPUXZAESBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC#N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501266359 | |
| Record name | 3-(Hydroxymethyl)-1-piperidineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857636-98-7 | |
| Record name | 3-(Hydroxymethyl)-1-piperidineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857636-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Hydroxymethyl)-1-piperidineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a cyanomethylating agent under controlled conditions . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Hydrolysis of the Nitrile Group
The nitrile group (-C≡N) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amides. For example:
-
Acidic Hydrolysis :
EvitaChem's synthesis of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid (a related compound) demonstrates this reaction, where nitrile hydrolysis in aqueous NaOH/EtOH yields a carboxylic acid derivative. -
Basic Hydrolysis :
\text{R-C≡N} \xrightarrow{OH^-} \text{R-CONH_2}
Similar pathways are observed in piperidine derivatives, with yields exceeding 85% under optimized conditions .
Table 1: Hydrolysis Conditions and Products
| Substrate | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetonitrile derivative | 70% EtOH, NaOH (RT, 18 h) | Carboxylic acid | 89% | |
| Piperidine nitrile | H2SO4 (reflux, 4 h) | Amide intermediate | 78% |
Functionalization of the Hydroxymethyl Group
The hydroxymethyl (-CH2OH) group participates in oxidation, esterification, and protection reactions:
-
Oxidation :
Using pyridinium chlorochromate (PCC) oxidizes -CH2OH to a ketone (-CO), as seen in benzoylpiperidine synthesis .
\text{-CH_2OH} \xrightarrow{PCC} \text{-CHO} \xrightarrow{Dess-Martin} \text{-COOH} -
Esterification :
Acetylation with acetic anhydride/pyridine protects the hydroxyl group, enabling subsequent reactions (e.g., Friedel-Crafts acylation) .
Table 2: Hydroxymethyl Group Modifications
Nucleophilic Substitution at the Piperidine Nitrogen
The tertiary amine in the piperidine ring facilitates alkylation or acylation:
-
Alkylation :
Reaction with alkyl halides forms quaternary ammonium salts. For example, TBAF-mediated alkylation yields trans-piperidines with high stereoselectivity . -
Acylation :
Benzoylation using benzoyl chloride produces N-protected derivatives, crucial for subsequent coupling reactions .
Table 3: Substitution Reactions at Piperidine Nitrogen
| Reaction | Reagents | Product | Stereoselectivity | Yield | Reference |
|---|---|---|---|---|---|
| Alkylation | TBAF, Cs2CO3 | 2,6-trans-piperidines | trans/cis = 90/10 | 85% | |
| Acylation | Benzoyl chloride, Et3N | N-Benzoylpiperidine | N/A | 92% |
Cyclization and Annulation Reactions
The nitrile and hydroxymethyl groups enable cyclization strategies:
-
Intramolecular Aza-Michael Reaction :
Organocatalysts (e.g., quinoline derivatives) promote enantioselective formation of 2,5- or 2,6-disubstituted piperidines . -
Radical Cyclization :
Tri-n-butyltin hydride/AIBN induces radical rearrangements, forming strained intermediates that yield piperidines .
Table 4: Cyclization Methodologies
| Method | Catalysts/Reagents | Product | Enantioselectivity | Yield | Reference |
|---|---|---|---|---|---|
| Aza-Michael | Quinoline, TFA | 2,5-Disubstituted piperidines | 90% ee | 82% | |
| Radical cyclization | Bu3SnH, AIBN | Piperidine fused rings | N/A | 75% |
Key Findings
-
The nitrile group’s hydrolysis and hydroxymethyl group’s reactivity make this compound versatile for synthesizing carboxylic acids, esters, and ketones.
-
Stereoselective alkylation at the piperidine nitrogen is critical for producing bioactive trans-piperidines .
-
Radical cyclization and organocatalyzed annulations offer routes to complex piperidine scaffolds .
For further details, consult primary references , which provide experimental protocols and mechanistic insights.
Scientific Research Applications
Chemistry
In the realm of organic chemistry, 2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for diverse chemical transformations, including:
- Oxidation : Converting the hydroxymethyl group to aldehydes or carboxylic acids.
- Reduction : Transforming the nitrile group into primary amines.
- Substitution Reactions : Forming ethers or esters through reactions with alkyl halides or acyl chlorides.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Studies have shown that piperidine derivatives exhibit antifungal activity against resistant strains such as Candida auris. The mechanism involves disrupting the fungal plasma membrane.
| Compound | MIC (μg/mL) | MFC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| pta1 | 0.24 | 0.97 | Plasma membrane disruption |
| pta2 | 0.50 | 1.50 | Induction of apoptosis |
| pta3 | 0.97 | 3.90 | Cell cycle arrest in S-phase |
Medicine
This compound is being explored for its potential in drug development. Its structure allows it to interact with various biological targets, including receptors involved in cell signaling and proliferation. Preliminary studies suggest that modifications to the piperidine ring can enhance its pharmacological properties.
Anticancer Activity
Research has demonstrated that piperidine derivatives can induce cytotoxic effects in various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Observed Effect |
|---|---|---|
| SK-MEL-5 | 5.0 | Lethal effect |
| A498 | 7.5 | Growth inhibition |
| MDA-MB-468 | 6.0 | Induction of apoptosis |
Antifungal Efficacy
A study evaluated the antifungal activity of various piperidine derivatives against clinical isolates of Candida auris. The results indicated that compounds similar to this compound demonstrated promising antifungal properties with low MIC values.
Cancer Cell Line Testing
Another investigation focused on the antiproliferative effects of piperidine derivatives on multiple cancer cell lines, revealing significant growth inhibition and apoptosis induction in aggressive cancer types.
Mechanism of Action
The mechanism of action of 2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile
- CAS Number : 857636-98-7
- Molecular Formula : C₈H₁₄N₂O
- Molecular Weight : 154.212 g/mol
- Synonyms: 3-Hydroxymethyl-piperidin-1-yl-acetonitrile, SCHEMBL3897140, MFCD12143987 .
Key Features :
- Contains a piperidine ring substituted with a hydroxymethyl group at the 3-position.
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between this compound and its analogs:
Physicochemical Properties
- Hydrogen Bonding : The hydroxymethyl group in the target compound enhances hydrophilicity compared to Comparative 1’s lipophilic pyrrolopyridine moiety .
- Steric Effects: The piperidine ring in the target compound creates a rigid structure, whereas 2-(3-Aminopyridin-2-yl)acetonitrile () has a planar pyridine ring, altering steric accessibility .
Biological Activity
2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile is a piperidine derivative that has garnered attention for its potential biological activities. This compound's structure includes a hydroxymethyl group and an acetonitrile moiety, which may contribute to its pharmacological properties. Research into its biological activity is crucial for understanding its potential therapeutic applications.
Antifungal Activity
Recent studies have indicated that piperidine derivatives, including those related to this compound, exhibit antifungal properties. For instance, derivatives with similar structures have shown efficacy against Candida auris, a pathogen known for its resistance to conventional antifungal treatments. The mechanism involves disruption of the fungal plasma membrane and induction of apoptosis in fungal cells .
| Compound | MIC (μg/mL) | MFC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| pta1 | 0.24 | 0.97 | Plasma membrane disruption |
| pta2 | 0.50 | 1.50 | Induction of apoptosis |
| pta3 | 0.97 | 3.90 | Cell cycle arrest in S-phase |
Anticancer Activity
The anticancer potential of piperidine derivatives has also been explored. In vitro studies have demonstrated that compounds containing the piperidine moiety can induce cytotoxic effects in various cancer cell lines, including melanoma and renal cancer cells. For example, compounds with a hydroxymethylpiperidine group exhibited significant antiproliferative activity across a panel of 60 cancer cell lines .
| Cell Line | IC50 (µM) | Observed Effect |
|---|---|---|
| SK-MEL-5 | 5.0 | Lethal effect |
| A498 | 7.5 | Growth inhibition |
| MDA-MB-468 | 6.0 | Induction of apoptosis |
Interaction with Biological Targets
The biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors involved in cell signaling and proliferation. For instance, some studies indicate that hydroxyl groups can enhance binding affinity to certain receptors, thereby modulating their activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Research shows that modifications on the piperidine ring can significantly affect its pharmacological properties. The introduction of polar groups, such as hydroxymethyl, has been associated with improved solubility and bioavailability, enhancing therapeutic efficacy .
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal activity of various piperidine derivatives against clinical isolates of Candida auris. The results indicated that compounds similar to this compound demonstrated promising antifungal properties with low MIC values .
- Cancer Cell Line Testing : Another investigation focused on the antiproliferative effects of piperidine derivatives on multiple cancer cell lines. Compounds were tested at varying concentrations, revealing significant growth inhibition and apoptosis induction in aggressive cancer types .
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for resolving crystallographic disorder in 2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile derivatives?
- Methodological Answer : Single-crystal X-ray diffraction is critical for resolving structural ambiguities. For example, disorder in trifluoromethyl groups can be addressed by refining anisotropic displacement parameters and applying symmetry constraints. Data collection at low temperatures (e.g., 100 K) improves resolution, while a data-to-parameter ratio >10 ensures reliability .
Q. How can factorial design optimize reaction conditions for synthesizing piperidinyl acetonitrile derivatives?
- Methodological Answer : A 2³ factorial design allows systematic variation of parameters (temperature, catalyst loading, solvent polarity). Analyze main effects and interactions using ANOVA to identify optimal conditions. For instance, computational pre-screening (e.g., quantum chemical calculations) narrows experimental variables, reducing trial-and-error iterations .
Q. What computational tools are effective for predicting reaction pathways in acetonitrile-based heterocyclic systems?
- Methodological Answer : Density Functional Theory (DFT) with solvent correction (e.g., SMD model) predicts transition states and intermediates. Coupling this with automated reaction path search algorithms (e.g., GRRM) accelerates discovery. Experimental validation via in-situ NMR or IR spectroscopy confirms computed pathways .
Advanced Research Questions
Q. How to resolve contradictions between spectroscopic and crystallographic data for hydroxymethyl-piperidine derivatives?
- Methodological Answer : Discrepancies may arise from dynamic equilibria (e.g., conformational flexibility). Use variable-temperature NMR to probe exchange processes. Compare crystallographic bond lengths (mean C–C = 0.015 Å) with gas-phase DFT geometries. Solvent effects in X-ray structures (e.g., dichloromethane solvates) must be accounted for .
Q. What strategies mitigate risks when handling reactive intermediates in this compound synthesis?
- Methodological Answer : For unstable intermediates (e.g., nitrile oxides), employ flow chemistry to minimize accumulation. Use real-time monitoring (e.g., ReactIR) to detect exotherms. Safety protocols should align with GHS H317/H334 (skin sensitization/respiratory irritation), including closed-system transfers and PPE (gloves, respirators) .
Q. How to design experiments for assessing ecological impacts of piperidinyl acetonitrile derivatives?
- Methodological Answer : Conduct OECD 301 biodegradability tests and Daphnia magna toxicity assays. Use HPLC-MS to track environmental persistence. For soil mobility, apply column leaching studies with varying pH. Computational tools like ECOSAR predict acute/chronic toxicity based on QSAR models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
